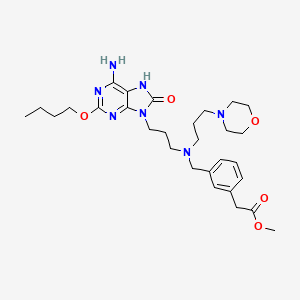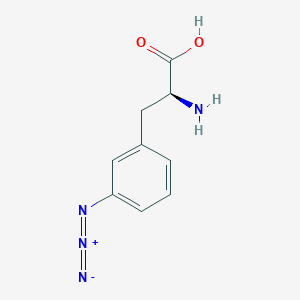
3-Azido-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-L-phenylalanine is a non-canonical amino acid that features an azido group attached to the phenyl ring of L-phenylalanine. This compound is particularly notable for its utility in bioorthogonal chemistry, where it serves as a versatile tool for labeling and modifying biomolecules. The azido group is highly reactive and can participate in a variety of chemical reactions, making this compound a valuable reagent in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-L-phenylalanine typically involves the introduction of an azido group to the phenyl ring of L-phenylalanine. One common method is the diazotization of L-phenylalanine followed by azidation. This process involves the following steps:
Diazotization: L-phenylalanine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to introduce the azido group, yielding this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as enzymatic synthesis or cell-free protein synthesis systems. These methods can offer higher yields and greater control over the incorporation of the azido group into the phenylalanine molecule .
化学反应分析
Types of Reactions: 3-Azido-L-phenylalanine undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles. .
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogen gas in the presence of a catalyst.
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Reducing Agents: Such as triphenylphosphine or hydrogen gas for the reduction of the azido group.
Nucleophiles: For substitution reactions involving the azido group.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Substituted Phenylalanines: Formed through nucleophilic substitution reactions .
科学研究应用
3-Azido-L-phenylalanine has a wide range of applications in scientific research:
作用机制
The mechanism by which 3-Azido-L-phenylalanine exerts its effects is primarily through the reactivity of the azido group. Upon exposure to UV light or specific chemical conditions, the azido group can form highly reactive nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to covalent modifications of biomolecules. This reactivity is harnessed in photo-crosslinking experiments to study molecular interactions and pathways .
相似化合物的比较
3-Azido-L-phenylalanine can be compared with other azido-modified phenylalanine derivatives, such as:
4-Azido-L-phenylalanine: Similar in structure but with the azido group at the para position.
4-Benzoyl-L-phenylalanine: Contains a benzoyl group instead of an azido group, used for photo-crosslinking.
Trifluoromethyldiazirine-modified phenylalanine: Contains a diazirine group for photo-crosslinking with different photochemical properties .
Uniqueness: this compound is unique due to its specific reactivity and the position of the azido group, which allows for precise modifications and labeling of biomolecules. Its versatility in various chemical reactions and applications makes it a valuable tool in both research and industrial settings.
属性
IUPAC Name |
(2S)-2-amino-3-(3-azidophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKZFDZBDTBTI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
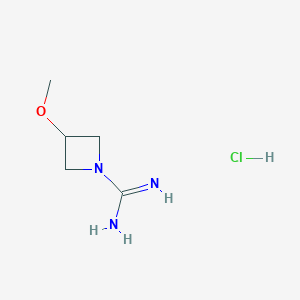
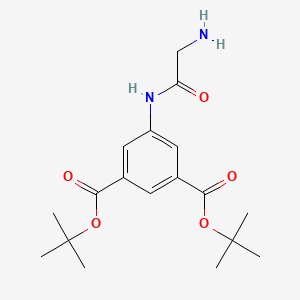
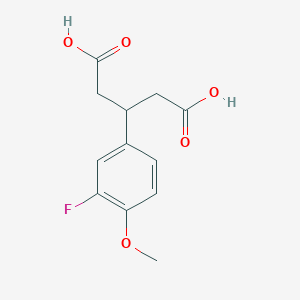
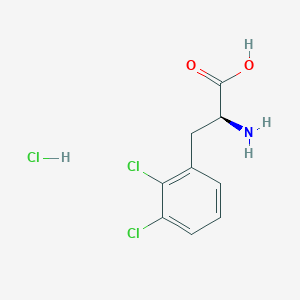
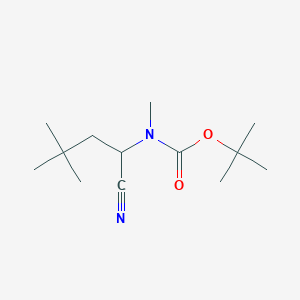
![7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8105842.png)
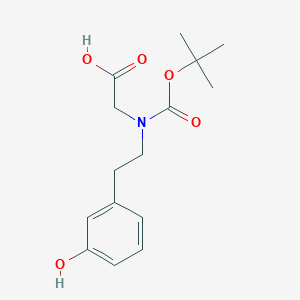
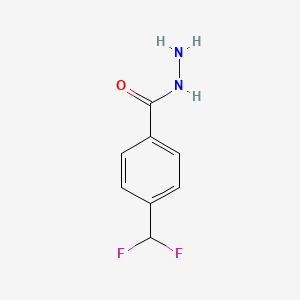
![[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-(1-hydroxypropylidene)azanium;chloride](/img/structure/B8105875.png)
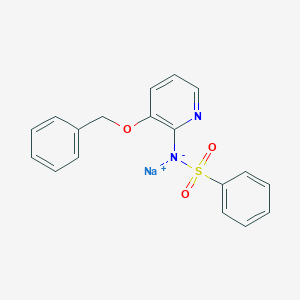
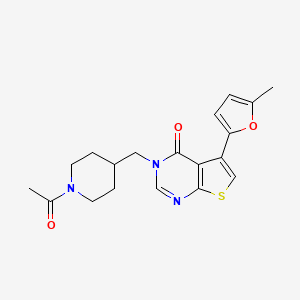
![sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate](/img/structure/B8105896.png)
![4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B8105898.png)
